N-cyclohexyl-N-methylcarbamoyl chloride

概要

説明

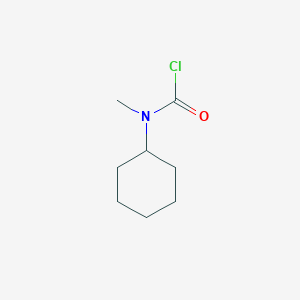

N-cyclohexyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol . It is a derivative of carbamic acid and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-cyclohexyl-N-methylamine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

N-cyclohexyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding carbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form N-cyclohexyl-N-methylamine and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form ureas.

Alcohols: Reacts with alcohols to form carbamates.

Water: Hydrolyzes in the presence of water to form amines and hydrochloric acid.

Major Products Formed

Carbamates: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines and Hydrochloric Acid: Formed from hydrolysis.

科学的研究の応用

N-cyclohexyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol. It has diverse applications in scientific research, acting as a crucial intermediate in chemical synthesis, biological studies, and industrial applications.

Scientific Research Applications

Chemical Synthesis this compound is utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals. It participates in various chemical reactions, serving as a building block for complex molecules.

Biological Studies The compound is employed in modifying biomolecules for research purposes. Its reactivity with nucleophiles makes it useful for introducing carbamoyl groups into biological molecules, which can alter their properties and functions.

Industrial Applications this compound is used in producing polymers and other industrial chemicals. Its ability to react with amines and alcohols to form ureas and carbamates, respectively, makes it a valuable reagent in industrial processes.

Chemical Reactions Analysis

Types of Reactions this compound undergoes substitution and hydrolysis reactions.

- Substitution Reactions It reacts with nucleophiles like amines and alcohols to form carbamates and ureas.

- Hydrolysis In the presence of water, it hydrolyzes to form N-cyclohexyl-N-methylamine and hydrochloric acid.

Mechanism of Action The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of carbamates or ureas. This reactivity is utilized in various chemical synthesis processes.

Common Reagents and Conditions

- Amines Reacts with primary or secondary amines to form ureas.

- Alcohols Reacts with alcohols to form carbamates.

- Water Hydrolyzes in the presence of water to form amines and hydrochloric acid.

Major Products Formed

- Carbamates Formed from the reaction with alcohols.

- Ureas Formed from the reaction with amines.

- Amines and Hydrochloric Acid Formed from hydrolysis.

作用機序

The mechanism of action of N-cyclohexyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of carbamates or ureas. This reactivity is utilized in various chemical synthesis processes .

類似化合物との比較

Similar Compounds

- N-cyclohexyl-N-methylcarbamate

- N-cyclohexyl-N-methylurea

- N-cyclohexyl-N-methylamine

Uniqueness

N-cyclohexyl-N-methylcarbamoyl chloride is unique due to its high reactivity with nucleophiles, making it a valuable intermediate in chemical synthesis. Its ability to form stable carbamates and ureas distinguishes it from other similar compounds .

生物活性

N-Cyclohexyl-N-methylcarbamoyl chloride (NCMCC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamoyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of NCMCC is largely attributed to its ability to interact with various biological targets. Research indicates that carbamoyl chlorides can act as electrophiles, reacting with nucleophiles in biological systems. This reactivity may lead to the formation of covalent bonds with enzymes or receptors, potentially altering their function.

Key Mechanisms:

- Enzyme Inhibition: Carbamoyl chlorides can inhibit enzymes by modifying active sites.

- Receptor Modulation: These compounds may modulate receptor activity through covalent interactions.

Structure-Activity Relationship (SAR)

The biological activity of NCMCC can be influenced by modifications to its chemical structure. SAR studies reveal that:

- Substituents on the nitrogen atoms can significantly impact the potency and selectivity of the compound.

- The presence of bulky groups, such as cyclohexyl, enhances lipophilicity, which may improve cell membrane permeability.

Case Studies

-

Antimicrobial Activity:

A study explored the antimicrobial properties of NCMCC against various bacterial strains. Results indicated that NCMCC exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for Staphylococcus aureus. -

Cytotoxicity Assays:

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). NCMCC demonstrated cytotoxic effects with IC50 values of 15 µM for HeLa and 20 µM for MCF-7 cells, indicating potential as an anticancer agent. -

Neuropharmacological Studies:

Research into the neuropharmacological effects of NCMCC showed promising results in modulating neurotransmitter levels in animal models. Behavioral tests indicated increased locomotor activity, suggesting possible stimulant effects.

Table 1: Biological Activity Summary

特性

IUPAC Name |

N-cyclohexyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWYKPFEWYJQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35028-38-7 | |

| Record name | N-cyclohexyl-N-methylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。